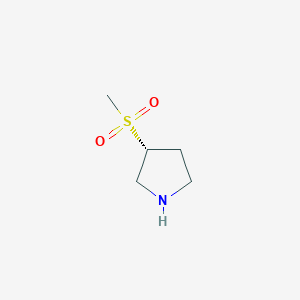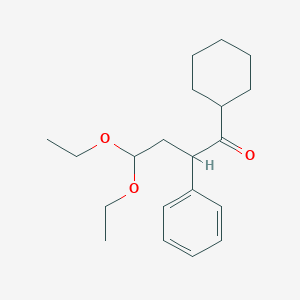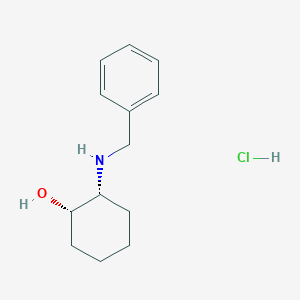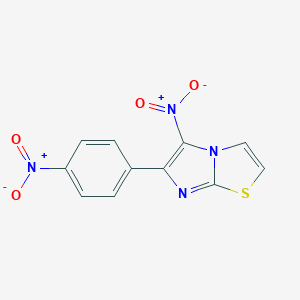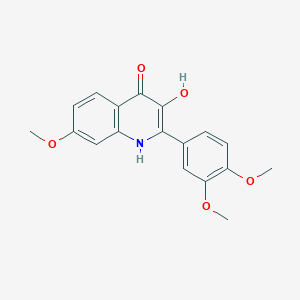
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activities of Quinoline Derivatives
Studies on quinoline derivatives, such as those discussed by Hieda (2017), have focused on their antioxidant activities, critical for combating oxidative stress in biological systems. These compounds, through their structural modifications, exhibit significant antioxidant properties, which are evaluated using various assays like DPPH and ABTS+ radical scavenging assays. The potential of these compounds to serve as antioxidants highlights their relevance in medicinal chemistry and therapeutic applications, especially in diseases where oxidative stress plays a crucial role (Hieda, 2017).
Neuroprotective and Cognitive Enhancement Effects
Certain quinoline derivatives have been evaluated for their neuroprotective and cognitive enhancement effects. Research suggests that these compounds may interact with neurological pathways, offering potential benefits in treating neurodegenerative diseases and enhancing cognitive functions. This area of study is particularly relevant for developing treatments for conditions such as Alzheimer's disease and other forms of dementia (Russell & Dias, 2002).
Antimalarial and Immunomodulatory Applications
Quinoline derivatives, including chloroquine and its analogs, have been extensively studied for their antimalarial properties. Beyond their use in treating malaria, these compounds exhibit immunomodulatory effects, making them useful in managing autoimmune disorders such as lupus and rheumatoid arthritis. The repurposing of these compounds for various infectious and non-infectious diseases showcases their versatility and importance in drug development (Taherian et al., 2013).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, including those based on quinoline structures, has significantly advanced the diagnostic capabilities for Alzheimer's disease. These compounds bind to amyloid plaques in the brain, allowing for the non-invasive visualization of amyloid deposits through PET imaging. This research area is crucial for early detection and monitoring the progression of Alzheimer's disease, as well as evaluating the efficacy of antiamyloid therapies (Nordberg, 2007).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-11-5-6-12-13(9-11)19-16(18(21)17(12)20)10-4-7-14(23-2)15(8-10)24-3/h4-9,21H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADIWVLFWSHYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(N2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175747 |
Source


|
| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-75-8 |
Source


|
| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
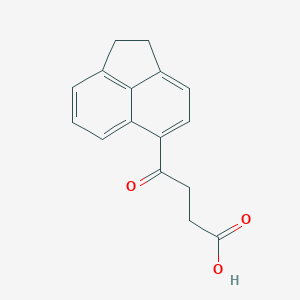



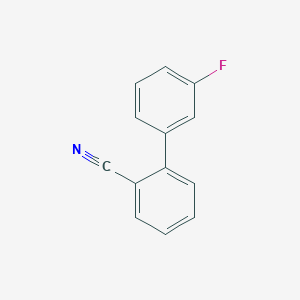
![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)
